6-Chloro-1H-indazol-3-amine
Overview
Description
6-Chloro-1H-indazol-3-amine is a compound that can be categorized within the class of aminoazoles, which are heterocyclic compounds featuring an azole ring substituted with an amino group. These compounds are of significant interest due to their potential applications in biological and medicinal chemistry. Although the provided papers do not directly discuss 6-Chloro-1H-indazol-3-amine, they do provide insights into the synthesis, molecular structure, and chemical properties of structurally related compounds, which can be informative for understanding 6-Chloro-1H-indazol-3-amine.
Synthesis Analysis
The synthesis of related compounds involves the use of chloroamines and azoles, as described in the third paper, where chloroamine is used as an amination reagent for the heteroaromatic C-H bond of azole under copper catalysis at room temperature . This method presents a new entry for amination reagents and allows for the rapid construction of aminoazoles, which could potentially be applied to the synthesis of 6-Chloro-1H-indazol-3-amine.
Molecular Structure Analysis
The second paper provides an example of a structurally characterized compound through various analytical techniques, including 1H NMR, 13C NMR, and single crystal X-ray diffraction . The detailed molecular geometry and crystallography of the compound, which features a triazole ring, can offer insights into the potential molecular structure of 6-Chloro-1H-indazol-3-amine, as both contain azole rings and are likely to exhibit similar structural characteristics.
Chemical Reactions Analysis
The reactivity of aminoazoles, such as the potential formation of hydrogen bonds and the creation of supramolecular networks, is highlighted in the second paper . These interactions are crucial for understanding the chemical behavior of 6-Chloro-1H-indazol-3-amine in various environments, including its potential biological activity.
Physical and Chemical Properties Analysis
Theoretical calculations, such as density functional theory (DFT), Mulliken population analyses, and the study of HOMO-LUMO energy levels, provide a deeper understanding of the electronic properties of aminoazoles . These properties are essential for predicting the reactivity and stability of 6-Chloro-1H-indazol-3-amine. Additionally, the antibacterial activity of the compound in the second paper suggests that 6-Chloro-1H-indazol-3-amine may also possess similar biological properties, warranting further investigation.
Scientific Research Applications
Synthetic Applications in Heterocyclic Chemistry 6-Chloro-1H-indazol-3-amine serves as a crucial building block in the synthesis of various heterocyclic compounds. Research highlights its utility in creating fused tetracyclic heterocycles, such as naphthyridine and indazole derivatives, through catalyst-free conditions. These synthesized compounds showcase the versatility of 6-Chloro-1H-indazol-3-amine in forming complex structures applicable in medicinal chemistry and materials science. For example, a study detailed the combinatorial synthesis of fused tetracyclic heterocycles under catalyst-free conditions, yielding high yields of [1,6]naphthyridine derivatives from reactions involving 1H-indazol-5-amine and 1H-indazol-6-amine among others (Li et al., 2013).
Antitumor Activities Several research efforts have been dedicated to exploring the antitumor potentials of derivatives synthesized from 6-Chloro-1H-indazol-3-amine. These studies have identified compounds with distinct inhibitory capacities against cancer cell lines, underscoring the potential of 6-Chloro-1H-indazol-3-amine derivatives in cancer therapy. For instance, the synthesis and evaluation of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide demonstrated significant inhibitory effects on the proliferation of cancer cell lines (Ji et al., 2018).
Luminescent Materials and Molecular Probes Research into the synthesis of novel molecular emissive probes has utilized 6-Chloro-1H-indazol-3-amine, highlighting its relevance in the development of materials for biological sensing and imaging. A notable study reported the creation of a luminescent probe through classical Schiff-base reactions, indicating the broader applicability of 6-Chloro-1H-indazol-3-amine in creating functional materials for scientific investigation (Núñez et al., 2012).
Advancements in Green Chemistry The eco-friendly synthesis of bio-active derivatives further exemplifies the importance of 6-Chloro-1H-indazol-3-amine in promoting sustainable chemical practices. Researchers have developed green methodologies for synthesizing novel indazole derivatives, contributing to the reduction of hazardous waste and the use of environmentally benign solvents and conditions (Devkate et al., 2021).
Safety And Hazards
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry . This study indicates that compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .
properties
IUPAC Name |
6-chloro-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTYMRSBTUERSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168616 | |
Record name | 6-Chloro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1H-indazol-3-amine | |
CAS RN |
16889-21-7 | |
Record name | 6-Chloro-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16889-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1H-indazol-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1H-indazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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